Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-
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Overview
Description
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- is a complex organic compound characterized by its unique molecular structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its molecular formula is C10H18Br2N2O4, and it has a molecular weight of 390.07 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- involves several steps. One common method includes the reaction of N,N-dihexylacetamide with ethylene glycol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N,N’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[2-bromo-
- Ethanamine, 2,2-1,2-ethanediylbis(oxy)bisN,N-dimethyl-
- 2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)
Uniqueness
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- stands out due to its unique molecular structure, which imparts specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Properties
CAS No. |
67456-22-8 |
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Molecular Formula |
C30H60N2O4 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
2-[2-[2-(dihexylamino)-2-oxoethoxy]ethoxy]-N,N-dihexylacetamide |
InChI |
InChI=1S/C30H60N2O4/c1-5-9-13-17-21-31(22-18-14-10-6-2)29(33)27-35-25-26-36-28-30(34)32(23-19-15-11-7-3)24-20-16-12-8-4/h5-28H2,1-4H3 |
InChI Key |
MQBUNLMIUDJIED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)COCCOCC(=O)N(CCCCCC)CCCCCC |
Origin of Product |
United States |
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